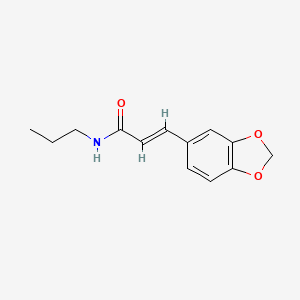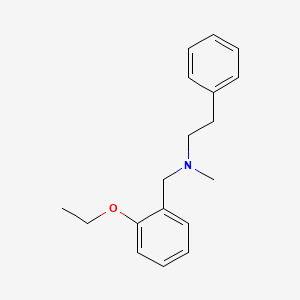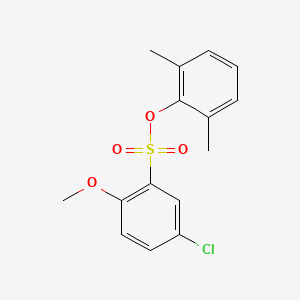![molecular formula C25H28N2O6 B5080787 N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5080787.png)
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylmethoxy group, and a pyridin-2-ylethanamine moiety. The presence of oxalic acid as a counterion further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridin-2-ylethanamine derivatives and phenylmethoxy-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C2H2O4/c1-25(15-13-21-10-6-7-14-24-21)17-20-11-12-22(26-2)23(16-20)27-18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-12,14,16H,13,15,17-18H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIRHKAUPKYJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5080708.png)
![4-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5080716.png)
![N-(2-chloro-4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5080717.png)
![1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene](/img/structure/B5080732.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-methylphenoxy)ethanamine](/img/structure/B5080738.png)

![N-(4-fluorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5080753.png)
![Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B5080759.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)nicotinamide](/img/structure/B5080765.png)

![(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5080773.png)
![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5080777.png)

![5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5080814.png)
